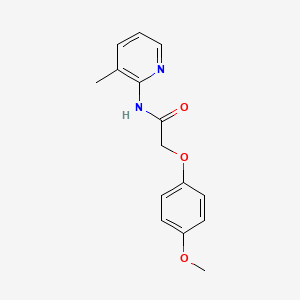
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a chemical compound that belongs to the phthalazinone family. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a signaling molecule that is involved in regulating blood flow. By inhibiting PDE5, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves the inhibition of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, an enzyme that is responsible for the breakdown of cGMP. cGMP is a signaling molecule that is involved in regulating blood flow and smooth muscle relaxation. By inhibiting 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone increases the levels of cGMP in the body, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of cGMP in the body, leading to vasodilation and increased blood flow. It has also been shown to decrease pulmonary vascular resistance and improve right ventricular function in patients with PAH. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its high potency and selectivity for 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. This makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is its relatively short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research on 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and increase its effectiveness. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as erectile dysfunction, heart failure, and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the long-term safety and efficacy of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in humans.
Métodos De Síntesis
The synthesis of 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone involves a multi-step process that starts with the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-(4-ethylphenyl) hydrazinecarboxamide. This intermediate is then reacted with 2-methyl-2-nitropropane to form 4-(4-ethylphenyl)-2-methyl-5-nitro-6,7,8,9-tetrahydro-1(2H)-phthalazinone. Reduction of the nitro group with sodium dithionite in the presence of a catalyst, such as palladium on carbon, yields the final product.
Aplicaciones Científicas De Investigación
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries that supply blood to the lungs. In a randomized, double-blind, placebo-controlled trial, 4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone was found to significantly improve exercise capacity and symptoms in patients with PAH.
Propiedades
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-8-10-13(11-9-12)16-14-6-4-5-7-15(14)17(20)19(2)18-16/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLITKMICYXDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

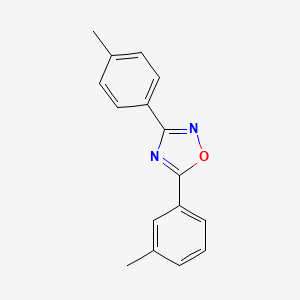
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
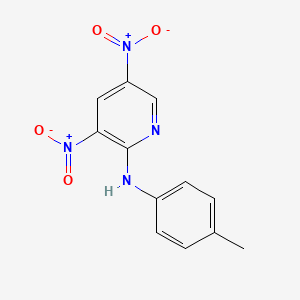

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
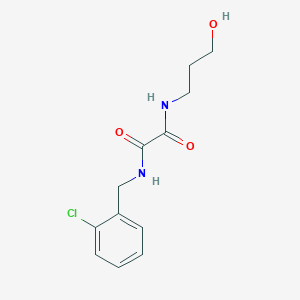
![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
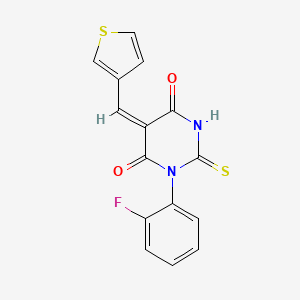
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
